(6-(6-Methylpyridin-3-yl)pyridin-3-yl)methanol
Overview
Description
(6’-Methyl-2,3’-bipyridin-5-yl)methanol is a bipyridine derivative with a molecular formula of C12H12N2O. This compound is part of the bipyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. Bipyridine derivatives are often used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6’-Methyl-2,3’-bipyridin-5-yl)methanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of (6’-Methyl-2,3’-bipyridin-5-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(6’-Methyl-2,3’-bipyridin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
(6’-Methyl-2,3’-bipyridin-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (6’-Methyl-2,3’-bipyridin-5-yl)methanol involves its interaction with metal ions to form stable complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but lacks the methyl and hydroxyl groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, leading to distinct properties.
6,6’-Dimethyl-2,2’-bipyridine: Similar to (6’-Methyl-2,3’-bipyridin-5-yl)methanol but with additional methyl groups.
Uniqueness
(6’-Methyl-2,3’-bipyridin-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in forming metal complexes with tailored properties for specific applications .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
[6-(6-methylpyridin-3-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H12N2O/c1-9-2-4-11(7-13-9)12-5-3-10(8-15)6-14-12/h2-7,15H,8H2,1H3 |
InChI Key |
WQSGMTXRHCPMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC=C(C=C2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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